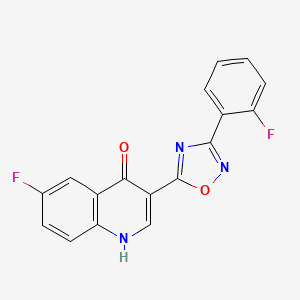

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F2N3O2/c18-9-5-6-14-11(7-9)15(23)12(8-20-14)17-21-16(22-24-17)10-3-1-2-4-13(10)19/h1-8H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVATWVNGPXACRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

Quinoline Core Construction: The quinoline core can be constructed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone. In this case, a fluorinated aniline derivative can be used.

Coupling of the Oxadiazole and Quinoline Units: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through a nucleophilic aromatic substitution reaction, where the oxadiazole derivative reacts with a halogenated quinoline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. These studies demonstrate its potential as an antibacterial and antifungal agent.

Case Studies

- A study published in RSC Advances highlighted the antimicrobial efficacy of synthesized oxadiazole derivatives against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating significant potential for developing new antituberculosis agents .

- Another research article detailed the synthesis of a related quinoline derivative that showed promising antibacterial and antiviral activities through molecular docking studies. The structural analysis revealed strong intermolecular interactions that may enhance its biological efficacy .

Therapeutic Potential

The unique structural features of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one suggest potential applications beyond antimicrobial activity.

Potential Applications

- Antituberculosis Agents : Given the demonstrated activity against Mycobacterium smegmatis, further exploration into its efficacy against Mycobacterium tuberculosis could be warranted.

- Antiviral Agents : The compound's structural similarity to known antiviral agents suggests it may also exhibit antiviral properties, which could be explored in future studies.

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| RSC Advances | Antimicrobial Activity | Significant activity against Mycobacterium smegmatis with MIC of 6.25 µg/mL |

| Acta Crystallographica | Molecular Structure | Detailed structural analysis and prediction of biological activity through molecular docking |

| ScienceDirect | Synthesis and Characterization | Successful synthesis of related quinoline derivatives with notable antimicrobial properties |

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The quinolin-4(1H)-one scaffold is a common feature in several bioactive compounds. Key variations arise from substituents at the 3-position and halogenation patterns.

Key Observations:

- Oxadiazole vs.

- Fluorine Positioning: The 6-fluoro substitution is shared with triazole-containing analogs, suggesting a role in enhancing cytotoxicity or target binding. In contrast, Bederocin’s fluoroethenyl group at the 5-position correlates with antibacterial activity, highlighting substituent-dependent functional divergence .

Pharmacological Properties

- Antitumor Potential: Oxadiazole derivatives, including enrofloxacin-based Mannich bases, demonstrate notable antitumor activity, suggesting the target compound may share similar mechanisms (e.g., topoisomerase inhibition) .

- Selectivity: The triazole analog’s selectivity for HL60 cells (IC₅₀ = 1.2 µM) contrasts with oxadiazole derivatives’ broader cytotoxicity, possibly due to differences in heterocyclic electronics .

- Antibacterial Activity: Bederocin’s bromo-fluoroethenyl substituents emphasize halogen-dependent membrane disruption, a mechanism less relevant to fluorophenyl-oxadiazole compounds .

Structural and Computational Insights

- Molecular Geometry: The oxadiazole ring’s planar structure (evidenced by bond angles in similar compounds, e.g., C–N–C ≈ 120°) may enhance DNA intercalation or kinase binding compared to bulkier substituents .

- QSAR Findings: For triazole analogs, electron-withdrawing groups at the 6-position and hydrophobic substituents on the triazole ring optimize antileukemic activity. These principles likely extend to oxadiazole derivatives .

Biological Activity

6-Fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound characterized by its unique structural features, including a quinoline backbone and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is , with a molecular weight of 325.27 g/mol. The compound contains a fluorine atom at the 6-position of the quinoline ring and a 1,2,4-oxadiazole ring substituted with a fluorophenyl group.

Biological Activity Overview

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the oxadiazole ring is often associated with enhanced antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study focusing on oxadiazole derivatives reported that compounds with similar structures exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | A549 | 2.41 |

| Compound C | A375 | 1.50 |

These results suggest that modifications in the chemical structure can significantly impact biological activity, highlighting the need for further exploration of structure-activity relationships (SAR).

The mechanism by which 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : Compounds within this class may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that certain derivatives can increase p53 expression levels and activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

In vitro studies have demonstrated that oxadiazole derivatives possess potent antimicrobial properties. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings indicate that the incorporation of fluorine atoms enhances the antimicrobial efficacy of the compound.

Case Studies

Case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Study on MCF-7 Cells : A derivative similar to 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one was tested for its ability to induce apoptosis in MCF-7 cells. Results showed significant increases in apoptotic markers after treatment.

- Antimicrobial Screening : In a comparative study against standard antibiotics, several oxadiazole derivatives demonstrated superior activity against resistant bacterial strains.

Q & A

Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under microwave irradiation or thermal conditions . For example:

- Step 1 : Prepare a 2-fluorophenyl-substituted amidoxime intermediate.

- Step 2 : React with a fluorinated quinolinone-derived acyl chloride in anhydrous DMF at 80–100°C for 6–12 hours.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validation: Monitor reaction progress using TLC and confirm the oxadiazole ring via ¹H NMR (absence of amidoxime NH₂ signals) and HRMS .

Basic: How can researchers validate the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Verify fluorine coupling patterns (e.g., quartets for aromatic fluorines) and oxadiazole C=O signals (~165–170 ppm in ¹³C NMR) .

- HRMS : Confirm molecular ion peaks with <2 ppm mass error.

- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical or regiochemical assignments?

Single-crystal X-ray diffraction is critical for unambiguous structural confirmation:

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol).

- Data Collection : Employ a synchrotron source or high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement, focusing on disorder modeling and thermal parameters for fluorine atoms .

- Validation : Check R-factors (<5%) and electron density maps for omitted regions .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for fluorinated quinolinone derivatives?

SAR studies require systematic structural modifications and biological testing:

- Fluorine Scanning : Replace fluorine at positions 6 (quinolinone) and 2 (phenyl) with H, Cl, or CF₃ to assess electronic effects .

- Oxadiazole Isosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to probe ring flexibility .

- Biological Assays : Test cytotoxicity (e.g., MTT assay on CHO cells ) and enzyme inhibition (e.g., fluorescence-based kinase assays).

- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes to targets like topoisomerases .

Advanced: How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurity artifacts. Mitigate via:

- Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293) and controls (e.g., cisplatin for cytotoxicity).

- Dose-Response Curves : Generate IC₅₀ values in triplicate, normalized to solvent-only controls.

- Orthogonal Assays : Confirm apoptosis (flow cytometry) alongside metabolic activity (MTT) .

- Impurity Profiling : Characterize byproducts via LC-MS; exclude batches with >2% impurities .

Basic: What safety precautions are required when handling fluorinated aromatic compounds?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood for synthesis/purification steps due to volatile intermediates (e.g., acyl chlorides).

- Waste Disposal : Quench fluorinated waste with aqueous NaOH (pH >10) before incineration .

- Acute Exposure : For skin contact, rinse with 1% sodium bicarbonate solution; seek medical evaluation for persistent irritation .

Advanced: How can computational methods optimize the synthesis of this compound?

- Retrosynthetic Planning : Use ChemDraw or Reaxys to identify viable routes (e.g., prioritizing oxadiazole cyclization over Suzuki couplings ).

- DFT Calculations : Calculate transition-state energies (Gaussian 16) to optimize reaction conditions (e.g., solvent selection, temperature) .

- Machine Learning : Train models on existing oxadiazole synthesis datasets to predict yields .

Advanced: What role does fluorine substitution play in enhancing bioavailability?

Fluorine improves pharmacokinetics via:

- Lipophilicity Modulation : LogP reduction (fluorine’s electronegativity) enhances aqueous solubility .

- Metabolic Stability : C-F bonds resist cytochrome P450 oxidation, prolonging half-life.

- Target Engagement : Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic pocket fitting in enzymes .

Basic: How to design a stability study for this compound under physiological conditions?

- Buffer Solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Time Points : Sample at 0, 24, 48, and 72 hours.

- Analytical Tools : Monitor degradation via HPLC-MS; identify byproducts using MSE fragmentation .

- Light Sensitivity : Store aliquots in amber vials to assess photodegradation .

Advanced: What crystallographic software settings are critical for resolving fluorine atom positions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.